molecular formula C23H22N2O3 B2874448 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide CAS No. 946319-70-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide

Cat. No.: B2874448
CAS No.: 946319-70-6
M. Wt: 374.44
InChI Key: XRYDFVXWHRKPRC-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide is an organic compound that features a tetrahydroquinoline core, a furoyl group, and a dimethylbenzamide moiety

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide typically involves a multi-step process. One common method starts with the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene to form the tetrahydroquinoline core. The furoyl group is then introduced through an N-furoylation process, where the tetrahydroquinoline is reacted with furoyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form furanic acids.

    Reduction: The carbonyl group in the furoyl moiety can be reduced to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanic acids.

    Reduction: Furanic alcohols.

    Substitution: Various substituted amides or esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide is unique due to the combination of its tetrahydroquinoline core, furoyl group, and dimethylbenzamide moiety. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-15-11-16(2)13-18(12-15)22(26)24-19-8-7-17-5-3-9-25(20(17)14-19)23(27)21-6-4-10-28-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYDFVXWHRKPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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